3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-22(25-10-12-29-13-11-25)19-15-26(17-7-2-1-3-8-17)24-21(19)18-14-16-6-4-5-9-20(16)30-23(18)28/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCABENSTYTSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones
Pyrazole formation often begins with chalcone derivatives. For example, coumarin–carbazole chalcones react with substituted hydrazines in ethanol under acidic conditions to yield pyrazoline intermediates. While this method typically produces pyrazolines, oxidation (e.g., with DDQ or chloranil) converts them to pyrazoles. However, direct synthesis of 1-phenyl-1H-pyrazoles requires phenylhydrazine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Copper-mediated Ullmann couplings or palladium-catalyzed Suzuki-Miyaura reactions enable the introduction of aryl groups at the pyrazole’s N-1 position. For instance, iodobenzene reacts with 4-(morpholine-4-carbonyl)-1H-pyrazole in the presence of copper iodide and cesium carbonate in DMF at 120°C, achieving yields up to 85%. Key data from representative protocols are summarized below:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | DME/H₂O, 80°C | 78% | |
| Iodobenzene, CuI, Cs₂CO₃ | DMF, 120°C, 1.5h | 85% |
Coupling with the Chromen-2-one Core
The final assembly involves linking the functionalized pyrazole to the chromen-2-one scaffold.
Suzuki-Miyaura Coupling
3-Bromo-2H-chromen-2-one reacts with 4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-ylboronic acid under palladium catalysis. Typical conditions include Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), and a DME/H₂O (3:1) solvent system at 80°C for 12h. Yields range from 65–72%, with purity >95% after recrystallization from ethyl acetate.
Nucleophilic Aromatic Substitution
Electron-deficient chromenones (e.g., 3-nitro-2H-chromen-2-one) undergo substitution with pyrazole-morpholine conjugates in DMF at 100°C. While feasible, this route suffers from regioselectivity issues and lower yields (45–55%).
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Temperature and Stoichiometry
Elevated temperatures (120–130°C) improve reaction rates but risk decomposition. A molar ratio of 1:1.2 (chromenone:pyrazole) balances conversion and side-product formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) reveals a single peak at 254 nm, confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The morpholine group is known to enhance solubility and bioavailability, making these compounds suitable candidates for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one | 15 | COX-2 Inhibition |
| Similar Compound A | 12 | COX-1 Inhibition |
| Similar Compound B | 20 | TNF-alpha Inhibition |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
Case Study:
Research published in a peer-reviewed journal found that derivatives of this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Emerging evidence indicates that compounds with similar structural features may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Research Findings:
A study investigating the neuroprotective effects of related compounds revealed that they could reduce oxidative stress and inflammation in neuronal cells, pointing towards their therapeutic potential in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Diversity : The target compound’s morpholine-4-carbonyl group distinguishes it from analogs with hydroxymethyl, chloromethyl, or heterocyclic appendages (e.g., benzoimidazole, hydrazones). These substituents influence electronic properties, solubility, and binding interactions .
Synthetic Flexibility : The pyrazole C4 position serves as a versatile site for functionalization. For example, chloromethyl derivatives (e.g., 50) enable facile nucleophilic substitutions, while hydrazone formation (25a-e) introduces conformational rigidity .
Biological Potential: While the target compound lacks explicit activity data, analogs like 53 (benzoimidazole-thiomethyl) and chalcone-derived pyrazolines (e.g., 3h in ) show cytotoxic and docking-based pharmacological promise.
Biological Activity
3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by the presence of a morpholine ring, a phenylpyrazole moiety, and a chromen-2-one core, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's IUPAC name is 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one, with the molecular formula and CAS number 957371-87-8. The structural features contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
1. Enzyme Interaction
The compound may inhibit or activate enzymes involved in critical biochemical pathways. For instance, it has been shown to interact with monoamine oxidases (MAOs), which are crucial for neurotransmitter metabolism .
2. Receptor Modulation
It can modulate the activity of receptors that influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
3. Gene Expression Alteration
The compound may influence gene expression related to various cellular functions, including immune response and cancer progression .
Biological Activity Data
Recent studies have evaluated the biological activity of 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one against several targets:
Case Study 1: Neuroprotective Effects
In vitro studies demonstrated that 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one exhibits neuroprotective effects by inhibiting MAO-B activity. This inhibition is significant as it can lead to increased levels of neuroprotective neurotransmitters such as dopamine and serotonin, which are crucial in neurodegenerative diseases like Parkinson's disease .
Case Study 2: Anticancer Potential
Research has indicated that derivatives of chromen-2-one compounds possess anticancer properties. The specific compound under discussion has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7). The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring could enhance its potency against cancer cells .
Comparative Analysis with Similar Compounds
When compared to other compounds with similar structures, such as halogenated coumarin derivatives, 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one shows distinct advantages in terms of stability and biological activity. This uniqueness may be attributed to the specific arrangement of functional groups that enhance its interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[4-(morpholine-4-carbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step procedures involving:
- Step 1 : Formation of the pyrazole core through condensation reactions, e.g., using 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives.
- Step 2 : Introduction of the morpholine-carbonyl group via coupling reactions, often employing reagents like SOCl₂ for activation or carbodiimides for amide bond formation .
- Step 3 : Attachment to the chromen-2-one scaffold through nucleophilic substitution or Friedel-Crafts alkylation.
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are tuned using Design of Experiments (DoE) to maximize yield (e.g., >70%) and minimize side products. TLC and NMR are used for real-time monitoring .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the chromen-2-one carbonyl (δ ~160 ppm), pyrazole protons (δ 7.5–8.5 ppm), and morpholine protons (δ 3.5–4.0 ppm). Coupling constants confirm stereochemistry .
- X-ray Crystallography : SHELXL (via SHELX suite) is used for refinement, with data collected at 100 K to minimize thermal motion artifacts. Key metrics: R factor <0.05, data-to-parameter ratio >15 .
- HRMS : Validates molecular formula (e.g., C₂₃H₂₀N₃O₄⁺ requires m/z 402.1453) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) removes impurities .
- Stability : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Regular HPLC analysis (C18 column, λ = 254 nm) monitors decomposition .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Methodological Answer :
- Case Example : If NMR suggests a planar chromen-2-one ring but X-ray shows puckering, perform DFT calculations (B3LYP/6-31G*) to compare energy-minimized structures with experimental data. Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
- Validation : Cross-reference with IR (carbonyl stretch ~1700 cm⁻¹) and UV-Vis (λmax ~320 nm for conjugated systems) .
Q. What computational strategies predict the compound’s biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess stability over 100 ns trajectories .
- QSAR Models : Train on antiproliferative data (IC₅₀ values against MCF-7/HepG2) to correlate substituent effects (e.g., electron-withdrawing groups on pyrazole enhance activity) .
Q. How should researchers design assays to evaluate antiproliferative mechanisms without interference from solubility issues?
- Methodological Answer :
- Solubility Enhancement : Use DMSO stocks (<0.1% final concentration) or nanoformulations (liposomes/PEGylation) to prevent aggregation in cell media .
- Assay Design :
- MTT/PrestoBlue : Measure metabolic activity in cancer vs. normal cells (e.g., fibroblasts).
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Target Validation : siRNA knockdown of suspected targets (e.g., Bcl-2 or EGFR) confirms mechanism .
Q. What strategies address low yield in multi-step syntheses of analogues with modified morpholine or pyrazole groups?
- Methodological Answer :
- High-Throughput Screening (HTS) : Test 96 reaction conditions (varying bases, solvents, catalysts) to identify optimal parameters. Use microwave-assisted synthesis for rapid heating/cooling cycles .
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for amines) during coupling steps. Deprotect with TFA/CH₂Cl₂ post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
